molecular formula C19H16O B11857620 (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone CAS No. 6271-14-3

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone

Cat. No.: B11857620
CAS No.: 6271-14-3
M. Wt: 260.3 g/mol
InChI Key: RFNOGNKLBAMZCW-UHFFFAOYSA-N
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Description

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone is an organic compound with the molecular formula C19H16O. It is a derivative of naphthalene, featuring a phenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylnaphthalene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6271-14-3

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2,3-dimethylnaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C19H16O/c1-13-12-16-10-6-7-11-17(16)18(14(13)2)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

RFNOGNKLBAMZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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